
D-Galactose-2-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Talose-13C-1: is a rare aldohexose sugar, which is an isotopically labeled form of D-(+)-Talose The “13C-1” indicates that the carbon at the first position is enriched with the carbon-13 isotope
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Talose-13C-1 typically involves the incorporation of the carbon-13 isotope into the D-(+)-Talose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotope and then convert it into D-(+)-Talose through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired isotopic incorporation.
Industrial Production Methods: Industrial production of D-(+)-Talose-13C-1 may involve large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. Alternatively, chemical synthesis on an industrial scale can be performed using advanced techniques such as continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: D-(+)-Talose-13C-1 can undergo various chemical reactions, including:
Oxidation: Conversion to D-(+)-Talonic acid using oxidizing agents like nitric acid.
Reduction: Reduction to D-(+)-Talitol using reducing agents such as sodium borohydride.
Substitution: Formation of derivatives through substitution reactions with reagents like acetic anhydride.
Common Reagents and Conditions:
Oxidation: Nitric acid, temperature control.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Acetic anhydride, pyridine as a catalyst.
Major Products:
Oxidation: D-(+)-Talonic acid.
Reduction: D-(+)-Talitol.
Substitution: Acetylated derivatives of D-(+)-Talose-13C-1.
Scientific Research Applications
Chemistry: D-(+)-Talose-13C-1 is used as a tracer in metabolic studies to understand carbohydrate metabolism and pathways.
Biology: In biological research, it helps in studying the incorporation and utilization of sugars in various organisms.
Medicine: It is used in medical research to investigate the role of sugars in disease mechanisms and potential therapeutic applications.
Industry: In the industrial sector, D-(+)-Talose-13C-1 is used in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism by which D-(+)-Talose-13C-1 exerts its effects involves its incorporation into metabolic pathways where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy due to the carbon-13 isotope. This allows researchers to study the dynamics of carbohydrate metabolism and identify specific molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
- D-(+)-Glucose-13C-1
- D-(+)-Galactose-13C-1
- D-(+)-Mannose-13C-1
Comparison: D-(+)-Talose-13C-1 is unique due to its specific structure and the position of the carbon-13 isotope. Compared to other isotopically labeled sugars, it offers distinct advantages in certain metabolic studies due to its unique metabolic pathways and interactions.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-YIJMDVFUSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




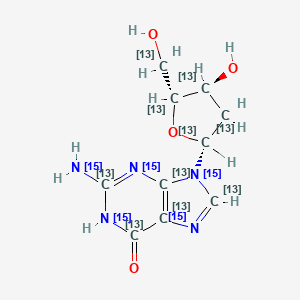
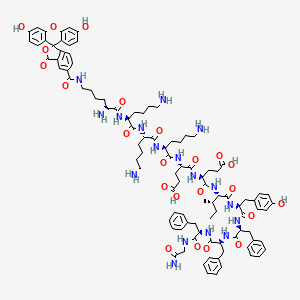

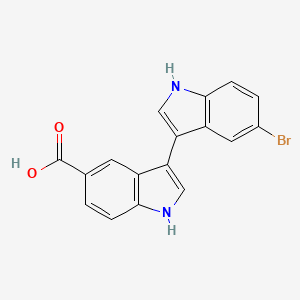
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
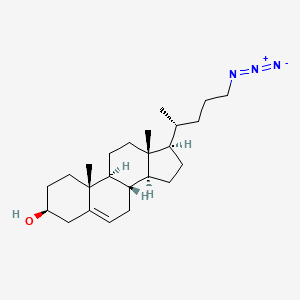
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
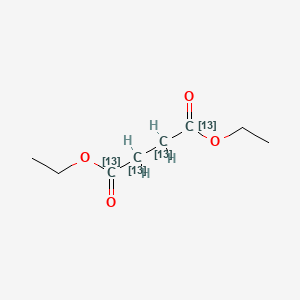
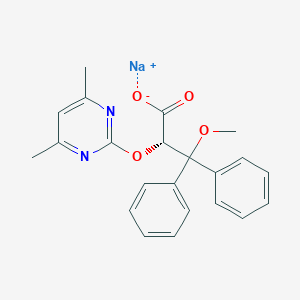
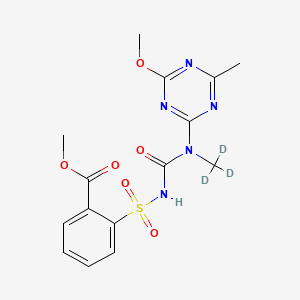
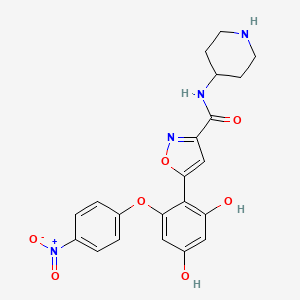
![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)
